molecular formula C10H12N3O3PS2 B128773 Azinphos-methyl CAS No. 86-50-0

Azinphos-methyl

Cat. No.: B128773
CAS No.: 86-50-0
M. Wt: 317.3 g/mol
InChI Key: CJJOSEISRRTUQB-UHFFFAOYSA-N
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Mechanism of Action

Azinphos-methyl, also known as Azinphosmethyl, is a broad-spectrum organophosphate insecticide . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of this compound.

Target of Action

This compound primarily targets acetylcholinesterase , an essential enzyme in the nervous system of insects and mammals . This enzyme plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft . This accumulation overstimulates the nervous system, causing a range of symptoms and potentially leading to the death of the insect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase disrupts this pathway, leading to an overstimulation of the nervous system . Other detoxification pathways of this compound involve glutathione-mediated dealkylation and dearylation .

Pharmacokinetics

This compound has a low aqueous solubility and is volatile . The liver and other tissues metabolize this compound quickly .

Result of Action

The result of this compound’s action is the overstimulation of the nervous system, which can cause nausea, dizziness, confusion, and at high exposures, respiratory paralysis and death . It is highly toxic to birds, honeybees, and most aquatic life .

Action Environment

This compound’s action can be influenced by environmental factors. Strong soil particle adsorption allows this compound to reach surface water through runoff and spray drift . Its half-life in sterile soil is around a year, and it is removed from soil mostly by evaporation and biodegradation . UV radiation also causes degradation . Higher temperatures speed up the degradation process . In surface waters, this compound has a brief half-life of 2 days .

Biochemical Analysis

Biochemical Properties

Azinphos-methyl plays a crucial role in biochemical reactions. It functions as an acetylcholinesterase (AChE) inhibitor . This interaction with AChE, a key enzyme in the nervous system, is central to its mode of action .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. Once absorbed, it can cause neurotoxic effects, like other organophosphate insecticides . At high concentrations, this compound itself can be toxic because it can function as an acetylcholinesterase (AChE) inhibitor .

Molecular Mechanism

The molecular mechanism of this compound involves its function as an acetylcholinesterase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows changes in its effects over time. It is very stable when dissolved in acidic, neutral, or slightly alkaline water but above pH11 it is rapidly hydrolyzed to anthranilic acid, benzamide, and other chemicals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The maximum nontoxic oral dose of this compound is 0.44 mg/kg for calves, 2.2 mg/kg for cattle and goats, and 4.8 mg/kg for sheep .

Metabolic Pathways

This compound is involved in several metabolic pathways. After ingestion, it can be absorbed from the digestive tract and metabolized quickly by the liver and other tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After ingestion, it can be absorbed from the digestive tract and is responsible for the low-dose exposure to a large part of the population, due to their presence as residues in food and drinking water .

Subcellular Localization

Given its role as an acetylcholinesterase inhibitor, it is likely to be found in regions of the cell where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azinphos-methyl is synthesized through a multi-step process involving the reaction of dimethyl phosphorodithioate with 3-chloromethyl-1,2,3-benzotriazin-4-one. The reaction typically occurs under controlled conditions with specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes rigorous quality control measures to ensure the purity and effectiveness of the final product .

Chemical Reactions Analysis

Types of Reactions

Azinphos-methyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azinphos-methyl has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

  • Chlorpyrifos
  • Malathion
  • Parathion

Comparison

Azinphos-methyl is unique due to its high toxicity and effectiveness against a broad range of pests. Compared to chlorpyrifos and malathion, this compound has a higher acute toxicity, making it more effective but also more hazardous .

Properties

IUPAC Name

3-(dimethoxyphosphinothioylsulfanylmethyl)-1,2,3-benzotriazin-4-one
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InChI

InChI=1S/C10H12N3O3PS2/c1-15-17(18,16-2)19-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,7H2,1-2H3
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InChI Key

CJJOSEISRRTUQB-UHFFFAOYSA-N
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Canonical SMILES

COP(=S)(OC)SCN1C(=O)C2=CC=CC=C2N=N1
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Molecular Formula

C10H12N3O3PS2
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DSSTOX Substance ID

DTXSID3020122
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Molecular Weight

317.3 g/mol
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Physical Description

Azinphos methyl is a colorless brown, waxy or white crystalline solid dissolved in a liquid carrier. It is used as a pesticide. It is added to water to create a water emulsifiable liquid. It is toxic by inhalation, skin absorption, and/or ingestion. It is heavier than and insoluble in water. In case of damage to, leaking from containers of this material contact CHEMTREC, 800-424-9300., Colorless crystals or a brown, waxy solid. [insecticide]; [NIOSH], COLOURLESS CRYSTALS., Colorless crystals or a brown, waxy solid., Colorless crystals or a brown, waxy solid. [insecticide]
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Boiling Point

Decomposes (NTP, 1992), decomposes, Decomposes
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Soluble in methanol, ethanol, and propylene glycol, xylene, other organic solvents., In dichloroethane, acetone, acetonitrile, ethyl acetate, and dimethyl sulfoxide, the solubility is >250 g/L at 20 °C; n-heptane, 1.2 g/L at 20 °C; xylene, 170 g/L at 20 °C, In toluene, dichloromethane, >20 g/L, Readily soluble in most organic solvents (toluene, chloroform, acetonitrile, benzene, carbon tetrachloride, and chlorobenzene), slightly soluble in 1-propanol., In water, 20.9 mg/L at 20 °C, Solubility in water: none, 0.003%
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Density

1.44 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.44 g/cu cm at 20 °C, 1.4 g/cm³, 1.44
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Vapor Pressure

Negligible at 20C (EPA, 1998), 0.00000001 [mmHg], 2.0X10-7 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 8 X 10-9 mmHg, 8 x 10-9 mmHg
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Mechanism of Action

The objective of this work was to describe the effect of organophosphorous and organochlorine pesticides on phosphoinositides metabolism in human placenta. Pesticides concentration (10 uM) was used for in vitro incubations of cell-free homogenates labelled with (32)P orthophosphate. Heptachlor (HC) and dichloro-diphenyl-trichloroethane (o-p' DDT) increased phosphatidyl-inositol, phosphatidylinositolphosphate, and phosphatidyl-inositolbiphosphate phosphorylation while azinphosmethyl (AM) increased phosphatidylinositolbiphosphate labeling. Decreased (32)P incorporation in phosphatidylinositol was found with phosmet (PM), AM, and chlorpyriphos (CHL). The effects of these xenobiotics on PI4-kinase activity using different subcellular fractions were also examined. Both type of pesticides affected the postmembrane supernatant enzyme activity. A biphasic effect on membrane and nuclear PI4-kinase activity was seen with HC. The strongest effect found was seen with o-p' DDT in nuclear kinase activity while substantial changes were also observed in membrane. These data demonstrate the sensitivity of human placental PI4-kinase to pesticides currently found in human tissues and suggest deleterious consequences in different processes regulated by 4-phosphoinositides., Organophosphates and their potent sulfoxidation ('-oxon') derivatives inhibit the enzyme acetylcholinesterase, allowing the accumulation of excessive acetylcholine at muscarinic receptors (cholinergic effector cells), at nicotinic receptors (skeletal neuromuscular junctions and autonomic ganglia), and in the central nervous system. Permanent damage to the acetylcholinesterase enzyme ('aging') may occur after a variable delay unless antidotal treatment with enzyme reactivator is given., Azinphos-methyl requires metabolic activation to azinphos-methyl oxon by microsomal mixed-function oxidases to inhibit cholinesterase., Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase (AChE). ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, For more Mechanism of Action (Complete) data for AZINPHOSMETHYL (7 total), please visit the HSDB record page.
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Color/Form

Yellowish crystals, Crystals from methanol, Brown, waxy solid, Colorless crystals or a brown, waxy solid., Colorless to white crystalline solid

CAS No.

86-50-0
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Explanation Creative Commons CC BY 4.0
Record name AZINPHOS-METHYL (GUTHION)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/722
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

163 to 165 °F (EPA, 1998), 73-74 °C, Cream to yellow-brown granular solid, MP: 67-70 °C /Technical/, 163 °F
Record name AZINPHOS-METHYL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5529
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name AZINPHOSMETHYL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1171
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name AZINPHOS-METHYL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0826
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name AZINPHOS-METHYL (GUTHION)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/722
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Azinphos-methyl
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0681.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does azinphos-methyl exert its insecticidal effects?

A: this compound operates by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects (and other organisms). [, ] This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing overstimulation and ultimately death. [, ]

Q2: Is there evidence of resistance to this compound in insect populations?

A: Yes, extensive research indicates that many insect species, including the codling moth (Cydia pomonella) and lightbrown apple moth (Epiphyas postvittana), have developed resistance to this compound, particularly in regions with a long history of its application. [, , , , , , , , ]

Q3: What are the mechanisms behind this compound resistance in insects?

A3: Studies suggest that resistance mechanisms can be multifaceted, involving:

  • Enhanced detoxification: Elevated levels of detoxifying enzymes like glutathione S-transferases (GSTs) and esterases have been observed in some resistant populations. [, , ]
  • Target site insensitivity: Changes in the AChE enzyme structure, such as alterations in the catalytic or anionic binding sites, can reduce this compound binding and inhibition. []
  • Cross-resistance: Resistance to this compound can be linked to resistance to other insecticides with similar modes of action, such as other organophosphates. [, , , ]

Q4: Can resistance to this compound affect the effectiveness of other insecticides?

A: Yes, cross-resistance to other insecticides, including those with different modes of action, has been documented in some this compound-resistant populations. This phenomenon raises concerns about the sustainability of insecticide rotation strategies for resistance management. [, , , ]

Q5: What is the environmental fate of this compound after application?

A: this compound can persist in the environment, with its degradation influenced by factors like temperature, pH, and microbial activity. [, , ] It can be found in water, sediment, and even plant tissues following agricultural application. [, , , , , ]

Q6: How does this compound impact non-target organisms?

A: this compound can negatively impact a range of non-target organisms, including beneficial insects, fish, and amphibians. Its presence in aquatic ecosystems is a particular concern, as it can disrupt food webs and lead to adverse effects on aquatic organisms. [, , , , , , ]

Q7: Are there concerns about this compound residues in food products?

A: Yes, this compound residues have been detected in various crops, raising concerns about potential human exposure through food consumption. [, , , ] Processing methods like juicing and sauce production can significantly reduce residue levels, but monitoring and regulation are crucial to ensure food safety. []

Q8: What analytical techniques are commonly used to detect and quantify this compound?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed for analyzing this compound residues in environmental and food samples. [, ] High-performance liquid chromatography (HPLC) is another technique used for its detection and quantification. []

Q9: How is the fluorescence of this compound enhanced for analytical purposes?

A9: Various methods can enhance this compound fluorescence, including:

  • Cyclodextrin complexation: Adding hydroxypropyl-β-cyclodextrin moderately enhances fluorescence, likely by forming an inclusion complex. []
  • UV irradiation: Exposing this compound to UV light leads to photolysis and the formation of more fluorescent photoproducts. []
  • Alkaline hydrolysis: This method generates highly fluorescent products, offering a sensitive approach for trace analysis. [, ]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.